4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride
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Overview
Description
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with chloro, fluoro, and methylpiperazine groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-fluoro-4-(4-methylpiperazin-1-yl)aniline.
Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 3-fluoro-4-(4-methylpiperazin-1-yl)aniline is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.
Pharmacological Research: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced side effects.
Chemical Biology: The compound is utilized in chemical biology to probe cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases.
Pathways Involved: It inhibits the activity of these targets, leading to the disruption of signaling pathways that promote cell growth and survival.
Biological Effects: The inhibition of these pathways results in the induction of apoptosis (programmed cell death) and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide acetate
Uniqueness
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications compared to its non-salt counterparts .
Properties
IUPAC Name |
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O.ClH/c1-22-8-10-23(11-9-22)17-7-6-15(12-16(17)20)21-18(24)13-2-4-14(19)5-3-13;/h2-7,12H,8-11H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMUKBLOWPFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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